molecular formula C12H11N B1362071 2-Methyl-6-phenylpyridine CAS No. 46181-30-0

2-Methyl-6-phenylpyridine

Cat. No.: B1362071
CAS No.: 46181-30-0
M. Wt: 169.22 g/mol
InChI Key: GREMYQDDZRJQEG-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylpyridine is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of pyridine, featuring a methyl group at the second position and a phenyl group at the sixth position.

Scientific Research Applications

2-Methyl-6-phenylpyridine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-phenylpyridine can be synthesized through several methods. One notable method involves the reaction of acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts . This method is advantageous due to its single-step process and the use of eco-friendly catalysts.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow systems. For instance, starting materials are progressed through a column packed with Raney nickel using a low boiling point alcohol like 1-propanol at high temperatures . This method offers high selectivity, shorter reaction times, and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated phenylpyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the methyl group at the second position.

    2-Methylpyridine: Lacks the phenyl group at the sixth position.

    6-Phenylpyridine: Lacks the methyl group at the second position.

Uniqueness: 2-Methyl-6-phenylpyridine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its utility in various synthetic and industrial applications .

Properties

IUPAC Name

2-methyl-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREMYQDDZRJQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963518
Record name 2-Methyl-6-phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46181-30-0
Record name 2-Methyl-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46181-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-6-phenylpyridine
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Record name 2-Methyl-6-phenylpyridine
Source EPA DSSTox
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Record name 2-methyl-6-phenylpyridine
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Synthesis routes and methods

Procedure details

To a refluxing mixture of hydroxylamine.HCl (2.1 g) in acetic acid (5 cc) was added a solution of 5-benzoyl-2-pentanone (1.9 g) (step 1) in acetic acid (5 cc) and the suspension refluxed for 3 hours. Acetic acid was then removed in vacuo, the residue treated with H2O (25 cc) and extracted with ethyl acetate (3×25 cc); the organic layer was washed with 25% aqueous NH4OAc, dilute NaHCO3 and brine. After removal of the solvent the residue was purified by chromatography to afford the title compound. p.m.r. (CD3CDCD3) δ 7.1-8.2 (m, 8H), 2.55 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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